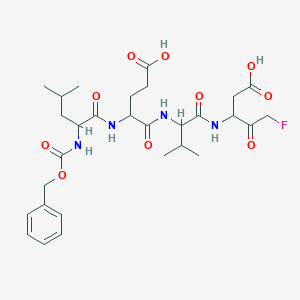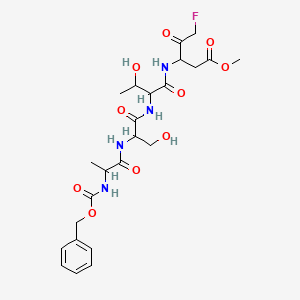
Protein SSX2 (37-54)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein SSX2
Wissenschaftliche Forschungsanwendungen
Cancer/Testis Antigens and Melanoma Research
Protein SSX2, part of the SSX gene family, is primarily studied in the context of cancer, especially melanoma. It's identified as a cancer/testis antigen, meaning it's normally expressed only in the testis and, at very low levels, in the thyroid, but aberrantly expressed in various cancers, including melanomas. SSX proteins, including SSX2, have been a target for the development of cancer immunotherapy protocols. A study by dos Santos et al. (2000) found heterogeneous SSX expression in melanoma cases, underlining its potential in cancer research and treatment.
Interaction with Other Proteins in Cancer
The SSX2 protein interacts with other proteins, like RAB3IP and SSX2IP, which may be crucial in understanding cancer growth mechanisms. The study by de Bruijn et al. (2002) highlighted these interactions, suggesting their significance in the cellular signaling networks involved in cancer.
Role in Synovial Sarcoma
SSX1 and SSX2 are known for their involvement in synovial sarcoma due to a specific translocation resulting in SYT-SSX fusion proteins. This fusion is a hallmark of synovial sarcoma, suggesting a significant role in the disease's pathology. The work by Crew et al. (1995) delves into this aspect, enhancing our understanding of synovial sarcoma at the molecular level.
Potential in Immunotherapy
Proteins like SSX2 are being investigated for their potential in immunotherapy, especially for cancers like prostate cancer. As Smith et al. (2011) noted, SSX2 and other SSX proteins could be valuable targets for tumor immunotherapy, especially in metastatic cancers.
Epigenetic Regulation and Transcription Control
SSX2 plays a role in epigenetic gene regulation, as observed in synovial sarcoma. The SS18-SSX2 fusion protein, in particular, has been shown to induce gene deregulation through epigenetic mechanisms, which could have implications for the development and management of synovial sarcomas (de Bruijn et al., 2006).
Impact on Chromatin Structure and Function
SSX2's role extends to regulating chromatin structure and function, as it antagonizes polycomb group body formation and gene repression, as explored by Gjerstorff et al. (2014). This suggests its involvement in broader cellular processes beyond just cancer.
Eigenschaften
Sequenz |
WEKMKASEKIFYVYMKRK |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein SSX2 (37-54) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




